molecular formula C7H17O3P B1194192 Pinacolyl methylphosphonic acid CAS No. 616-52-4

Pinacolyl methylphosphonic acid

Cat. No. B1194192
CAS RN: 616-52-4
M. Wt: 180.18 g/mol
InChI Key: BLALDUPQYCGKAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pinacolyl Methylphosphonic Acid involves multiple steps, including the condensation of sodium di-n-butyl phosphite with methyl iodide, followed by conversion to methylphosphonic dichloride and reaction with pinacolyl alcohol in the presence of a base (Horvat et al., 1982). This multi-step process highlights the complexity of synthesizing PMPA and similar compounds.

Molecular Structure Analysis

While specific studies detailing the molecular structure analysis of PMPA through techniques like X-ray crystallography or NMR are not directly cited, the synthetic pathways and chemical reactions involved in its formation suggest a well-defined molecular structure that plays a critical role in its reactivity and properties.

Chemical Reactions and Properties

PMPA's reactivity, particularly in the context of chemical warfare agent degradation, involves its detection and quantification in environmental samples. For instance, a method has been developed for the derivatization and detection by GC-EI-MS of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids, key diagnostic degradation products in soils (Valdez et al., 2019). Such studies are crucial for understanding the environmental fate and stability of PMPA.

Physical Properties Analysis

The physical properties of PMPA, including its solubility, boiling point, and melting point, are influenced by its molecular structure. While the studies cited do not explicitly detail these properties, they can be inferred from the chemical synthesis and applications of PMPA in analytical chemistry.

Chemical Properties Analysis

PMPA's chemical properties, particularly its stability and reactivity towards hydrolysis and derivatization, are of significant interest. The ability to detect PMPA at low levels in soils and other matrices using advanced analytical techniques underscores its chemical resilience and the challenges associated with its environmental monitoring (Valdez et al., 2016).

Scientific Research Applications

Detection of Nerve Agent Degradation Products

  • PMPA is a significant degradation product of nerve agents like Soman. Research has developed methods for its detection in human serum, using molecularly imprinted polymers (MIPs) and capillary electrophoresis, indicating its utility in biochemical and forensic analysis (Meng Zi-hui & Liu Qin, 2001).

Environmental Monitoring

  • PMPA has been detected in environmental samples such as soil and water. Techniques like solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS) have been employed for trace determination of PMPA, highlighting its role in environmental monitoring and safety (J. Ingram, A. Appelhans, & G. Groenewold, 1998).

Analytical Chemistry and Sensor Development

  • PMPA is used in the development of analytical methods for chemical warfare agent detection. Research has been conducted on poly(dimethylsiloxane) microchip electrophoresis with contactless conductivity detection, which could be applied for on-site monitoring of chemical warfare agents (Yong-sheng Ding, Carlos D. Garcia, & K. Rogers, 2008).
  • Advanced sensor technologies, like surface plasmon resonance and potentiometric sensing, have been developed for the detection of PMPA, demonstrating its application in real-time, high-sensitivity detection systems (P. Taranekar et al., 2006).

Biomedical and Toxicological Research

  • PMPA's role in the metabolism and hydrolysis of nerve agents like Soman has been a focus in toxicology. Studies have looked into its formation as a metabolite and its impact on enzymatic processes, contributing to our understanding of nerve agent poisoning and its treatment (J. H. Fleisher & L. Harris, 1965).

Safety And Hazards

Pinacolyl methylphosphonic acid is harmful if swallowed and causes burns . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Wear suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

3,3-dimethylbutan-2-yloxy(methyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLALDUPQYCGKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)OP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977189
Record name 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinacolyl methylphosphonic acid

CAS RN

616-52-4
Record name Pinacolyl methylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 616-52-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
496
Citations
JC Ingram, AD Appelhans, GS Groenewold - International Journal of Mass …, 1998 - Elsevier
The minimum detection limit and semi-quantitative determination of surface coverages of pinacolyl methylphosphonic acid (PMPA) on soil by static secondary-ion mass spectrometry (…
Number of citations: 27 www.sciencedirect.com
M Sathe, R Ghorpade, S Merwyn, GS Agarwal… - Analyst, 2012 - pubs.rsc.org
Immunoassay detection of O-pinacolyl methylphosphonic acid (PMPA) employing direct coating of N-2-aminoethyl-O-pinacolyl methylphosphonate (hapten B) on microtiter plates is …
Number of citations: 12 pubs.rsc.org
CA Valdez, RN Leif, S Hok, AK Vu, EP Salazar… - Science of the Total …, 2019 - Elsevier
… within its matrix the reportable compound pinacolyl methylphosphonic acid (PMPA, Schedule 2.… This process produced the silylated ester of pinacolyl methylphosphonic acid which was …
Number of citations: 26 www.sciencedirect.com
XX Zong, N Cao, Q Jing, X Chen, T Shi, R Zhang… - RSC …, 2023 - pubs.rsc.org
… Soman is susceptible to degradation in the environment, and the main degradation product is pinacolyl methylphosphonic acid (PMPA). Meanwhile, soman can also be easily …
Number of citations: 6 pubs.rsc.org
CA Valdez, RN Leif, A Alcaraz - Analytica Chimica Acta, 2016 - Elsevier
… For instance, pinacolyl methylphosphonic acid (PMPA, 5), isopropyl methylphosphonic acid (IMPA, 6), cyclohexyl methylphosphonic acid (CyMPA, 7) and ethyl methylphosphonic acid (…
Number of citations: 30 www.sciencedirect.com
TM Baygildiev, IA Rodin, AN Stavrianidi… - … of Chromatography A, 2016 - Elsevier
… mL −1 for ethyl methylphosphonic acid, 8 pg mL −1 for i-propyl methylphosphonic acid, 8 pg mL −1 for i-butyl methylphosphonic acid, 5 pg mL −1 for pinacolyl methylphosphonic acid in …
Number of citations: 29 www.sciencedirect.com
M Katagi, M Nishikawa, M Tatsuno… - … of Chromatography B …, 1997 - Elsevier
… alkyl methylphosphonic acids: VX to ethyl methylphosphonic acid (EMPA), sarin to isopropyl methylphosphonic acid (IPMPA) and soman to pinacolyl methylphosphonic acid (PMPA). …
Number of citations: 40 www.sciencedirect.com
J Owens, A Vu, C Koester - 2008 - osti.gov
… Pinacolyl methylphosphonic acid (PMPA), when analyzed by positive ESI, was quantitatively recovered from reagent water and recoveries ranged from 115% to 130% (Table 5). When …
Number of citations: 2 www.osti.gov
DK Rohrbaugh, EW Sarver - Journal of Chromatography A, 1998 - Elsevier
… Ethyl methylphosphonic acid, isopropyl methylphosphonic acid, isobutyl methylphosphonic acid, cyclohexyl methylphosphonic acid, and pinacolyl methylphosphonic acid were …
Number of citations: 56 www.sciencedirect.com
DK Rohrbaugh, EW Sarver - … Chemistry Associated with the Destruction of …, 1997 - Springer
… Figure 10 compares the EI, methane CI and ammonia CI mass spectra obtained for a representative member of this series, the TMS derivative of pinacolyl methylphosphonic acid. No EI …
Number of citations: 0 link.springer.com

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